molecular formula C16H23ClN2O5S B2822947 2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide CAS No. 2415602-26-3

2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide

Cat. No.: B2822947
CAS No.: 2415602-26-3
M. Wt: 390.88
InChI Key: SQSDIIPAEKLUOQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a methanesulfonyl group, and a methoxypiperidinyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenoxy)acetic acid.

    Methoxypiperidine Derivative Synthesis: Separately, 1-methanesulfonyl-4-methoxypiperidine is synthesized by reacting 4-methoxypiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the 2-(4-chlorophenoxy)acetic acid with the 1-methanesulfonyl-4-methoxypiperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxypiperidine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the methoxypiperidine moiety.

    Reduction: Phenolic derivatives of the chlorophenoxy group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    1-methanesulfonyl-4-methoxypiperidine: Another precursor used in the synthesis.

    4-chlorophenol: A related compound with a simpler structure.

Uniqueness

2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S/c1-23-16(7-9-19(10-8-16)25(2,21)22)12-18-15(20)11-24-14-5-3-13(17)4-6-14/h3-6H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSDIIPAEKLUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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